molecular formula C22H34ClN5O B610877 SLP7111228 HCl CAS No. 1449768-48-2

SLP7111228 HCl

Cat. No. B610877
CAS RN: 1449768-48-2
M. Wt: 419.998
InChI Key: REAGUXWEQBFUPB-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SLP7111228 HCl is a potent and selective inhibitor of sphingosine kinase (SPHK) 1 . It has Ki values of 0.048 and >10 μM for SPHK1 and 2, respectively . It induces a concentration-dependent decrease in sphingosine-1-phosphate (S1P) in U937 cells but has no effect on sphingosine levels .


Molecular Structure Analysis

The molecular formula of SLP7111228 HCl is C22H34ClN5O . The InChI code is InChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18 (14-12-17)21-25-20 (28-26-21)16-19-10-8-15-27 (19)22 (23)24;/h11-14,19H,2-10,15-16H2,1H3, (H3,23,24);1H/t19-;/m0./s1 .


Chemical Reactions Analysis

SLP7111228 HCl is known to inhibit the reuptake of norepinephrine and dopamine weakly .


Physical And Chemical Properties Analysis

SLP7111228 HCl is a crystalline solid . It has a molecular weight of 420.0 g/mol . It has a solubility of 12.5 mg/ml in DMF, 30 mg/ml in DMSO, and 30 mg/ml in Ethanol .

Scientific Research Applications

Inhibition of Sphingosine Kinase 1 (SPHK1)

SLP7111228 HCl is a potent and selective inhibitor of SPHK1, with K(_i) values of 0.048 μM for SPHK1 . By inhibiting this enzyme, it can modulate the sphingosine-1-phosphate (S1P) pathway, which is crucial in various cellular processes including proliferation, survival, and migration. This makes it a valuable tool for researching cancer biology, as SPHK1 is often overexpressed in malignant cells and contributes to oncogenic signaling.

Modulation of S1P Levels

The compound has been shown to induce a concentration-dependent decrease in S1P levels in U937 cells . This application is significant in immunology and inflammation research, as S1P is a bioactive lipid mediator that plays a role in immune cell trafficking and vascular integrity. By controlling S1P levels, SLP7111228 HCl can help in studying and potentially treating inflammatory diseases.

Cardiovascular Research

Given that S1P has a role in endothelial function and vascular homeostasis, SLP7111228 HCl’s ability to decrease blood levels of S1P suggests its utility in cardiovascular research . It could be used to explore therapeutic strategies for conditions like atherosclerosis and myocardial infarction, where S1P signaling is implicated.

Mechanism of Action

SLP7111228 HCl is a potent and selective inhibitor of sphingosine kinase (SPHK) 1 . It induces a concentration-dependent decrease in sphingosine-1-phosphate (S1P) in U937 cells but has no effect on sphingosine levels .

Safety and Hazards

SLP7111228 HCl should be stored at -20°C . It is not for human or veterinary use .

properties

IUPAC Name

(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)21-25-20(28-26-21)16-19-10-8-15-27(19)22(23)24;/h11-14,19H,2-10,15-16H2,1H3,(H3,23,24);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAGUXWEQBFUPB-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCN3C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)C[C@@H]3CCCN3C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SLP7111228 (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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